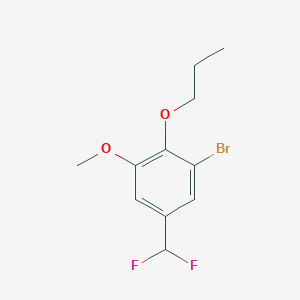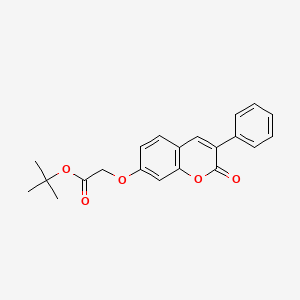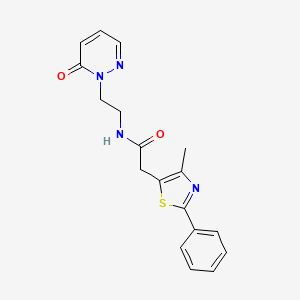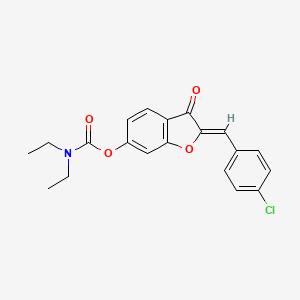
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)acrylamide, also known as 2C-MPA, is a synthetic molecule that has been gaining attention in scientific research in recent years. It has been studied for its potential applications in a variety of areas, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Mechanofluorochromic Properties
3-Aryl-2-cyano acrylamide derivatives, including compounds structurally similar to "(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)acrylamide", have been synthesized and studied for their optical properties. These compounds exhibit distinct optical properties due to their unique face-to-face stacking mode. Their emission peaks exhibit significant shifts upon physical treatment such as grinding, attributed to the transition from crystalline to amorphous phases. These properties make them interesting for applications in optical materials and sensors (Qing‐bao Song et al., 2015).
Corrosion Inhibition
Acrylamide derivatives have been explored as corrosion inhibitors for metals in acidic solutions. For example, certain acrylamide derivatives have shown effectiveness in protecting copper from corrosion in nitric acid solutions. The effectiveness of these compounds as corrosion inhibitors is evaluated through various chemical and electrochemical methods, making them valuable in the field of material science and engineering (Ahmed Abu-Rayyan et al., 2022).
Molecular Engineering for Solar Cell Applications
Organic sensitizers, including cyanoacrylic acid derivatives, have been engineered for solar cell applications. These sensitizers, when anchored onto TiO2 films, exhibit high conversion efficiencies due to their optimized structural, electronic, and optical properties. Such research highlights the potential of acrylamide derivatives in renewable energy technologies (Sanghoon Kim et al., 2006).
Photoluminescent Materials
1,4-Bis-(α-cyano-4-methoxystyryl)benzenes, related to the compound , have been synthesized and studied for their photoluminescent properties. These compounds demonstrate significant bathochromic shifts in their emission spectra, depending on their state (solid, solution, or liquid crystalline), which is valuable for the development of advanced photoluminescent materials (C. Loewe & C. Weder, 2002).
properties
IUPAC Name |
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-6-4-5-15(10-16)21-19(22)14(12-20)9-13-7-8-17(24-2)11-18(13)25-3/h4-11H,1-3H3,(H,21,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZAFMUTDOZJPC-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-Naphthalenyl)ethyl]formamide](/img/structure/B2784032.png)

![6-(3-Fluorophenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2784035.png)
![N-[(3-chlorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2784038.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2784040.png)
![1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B2784041.png)
![3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2784042.png)

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B2784044.png)



